trans-2-Hexenal

Description

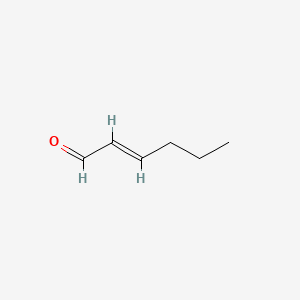

trans-2-Hexenal (CAS RN 6728-26-3), also known as leaf aldehyde, is an α,β-unsaturated aldehyde with the molecular formula C₆H₁₀O and a molecular weight of 98.14 g/mol . It is a key component of the "green note" aroma in fruits (e.g., apples, strawberries) and vegetables and is widely used in the flavor and fragrance industries . This compound is naturally produced in plants as part of the lipoxygenase (LOX) pathway, where it acts as a defense mechanism against pathogens and herbivores . Industrially, it is synthesized via biocatalytic oxidation of allylic alcohols in microreactors to overcome oxygen solubility limitations .

Structure

3D Structure

Properties

IUPAC Name |

(E)-hex-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h4-6H,2-3H2,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDOYVRWFFCFHM-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041425 | |

| Record name | (2E)-2-Hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS], Pale yellow to colourless oily liquid; Strong fruity, green, vegetable-like aroma | |

| Record name | 2-Hexenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-2-Hexenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18096 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Hexenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

47.00 °C. @ 17.00 mm Hg | |

| Record name | 2-Hexenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in propylene glycol and most fixed oils; Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2-Hexenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.841-0.848 | |

| Record name | 2-Hexenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

6.6 [mmHg] | |

| Record name | 2-Hexenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9643 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-2-Hexenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18096 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6728-26-3, 505-57-7, 1335-39-3 | |

| Record name | trans-2-Hexenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6728-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Hexenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006728263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2-Hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-hex-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hex-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69JX3AIR1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hexenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Reaction Mechanism and Optimization

The Prins cyclization-hydrolysis route, using n-butyraldehyde and vinyl ethyl ether as precursors, has been revitalized through the use of acidic ionic liquids (ILs) as catalysts. The process involves two stages:

-

Cyclization : The IL catalyzes the formation of a cyclized intermediate (A) at 20–45°C.

-

Hydrolysis : Intermediate A is hydrolyzed with dilute sulfuric acid to yield this compound.

Key parameters include:

Performance and Advantages

In a representative example, 500 g of vinyl ether and 1,100 g of n-butyraldehyde reacted with 15 g of [(CH2)3SO3HMIM][HSO4] at 45°C for 1 hour, achieving a 95.1% yield of intermediate A. Subsequent hydrolysis with 0.5% H2SO4 produced this compound with 90% purity after distillation. The IL catalyst was recovered and reused for five cycles without significant activity loss, underscoring its economic and environmental benefits over traditional BF3·Et2O catalysts, which generate fluorine-containing wastewater.

Biocatalytic Oxidation of trans-2-Hexenol

Enzymatic Pathway and Reactor Design

Aryl alcohol oxidase (PeAAOx) from Pleurotus eryngii oxidizes trans-2-hexenol to this compound in a continuous flow reactor. This system addresses oxygen mass transfer limitations by enhancing gas-liquid interface contact, achieving turnover frequencies (TOF) of 38 s−1 and total turnover numbers (TTN) exceeding 300,000.

Operational Parameters and Yield

-

Substrate concentration : 50 mM trans-2-hexenol.

-

Oxygen supply : Saturated aqueous solution under 1 bar O2.

-

Residence time : 10 minutes in the flow reactor.

The enzymatic method avoids toxic solvents and high temperatures, aligning with green chemistry principles. However, enzyme stability and substrate inhibition at higher concentrations (>100 mM) remain challenges for industrial scaling.

Traditional Oxidation of trans-2-Hexenol with Active Manganese Dioxide

Reaction Conditions and Limitations

Early methods employed MnO2 to oxidize trans-2-hexenol in dichloromethane at 0–5°C, yielding 90% this compound. Despite high selectivity, drawbacks include:

-

Cost : High-purity MnO2 is expensive.

-

Waste : Generation of Mn-containing residues.

-

Safety : Exothermic reactions requiring precise temperature control.

This method is largely supplanted by catalytic and enzymatic routes but remains a benchmark for selectivity.

Prins Cyclization with Boron Trifluoride Catalysis

Process Overview

The BF3·Et2O-catalyzed Prins cyclization, reported in US2628257, involves:

Environmental and Economic Drawbacks

-

Fluorine waste : BF3 hydrolysis produces HF, necessitating costly neutralization.

-

Catalyst cost : BF3·Et2O is corrosive and requires careful handling.

Comparative Analysis of Preparation Methods

| Method | Catalyst | Yield (%) | Temperature (°C) | Environmental Impact | Scalability |

|---|---|---|---|---|---|

| Acidic IL Prins | [(CH2)3SO3HMIM][HSO4] | 90 | 20–45 | Low (IL reusable) | Industrial |

| Biocatalytic Oxidation | PeAAOx | 85 | 25 | Negligible | Pilot-scale |

| MnO2 Oxidation | MnO2 | 90 | 0–5 | Moderate (Mn waste) | Laboratory |

| BF3 Prins | BF3·Et2O | 65 | −10 | High (HF byproduct) | Obsolete |

Key Trends :

-

Ionic liquids dominate recent research due to recyclability and high yields.

-

Biocatalysis offers sustainability but requires advancements in enzyme engineering.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2-Hexenal undergoes oxidation reactions, forming products such as butanal and formic acid.

Reduction: It can be reduced to hexenol.

Substitution: this compound can participate in substitution reactions, particularly with chlorine atoms, forming products like 2-chlorohexenal.

Common Reagents and Conditions:

Oxidation: Chlorine atoms (Cl) and ozone (O3) are common oxidizing agents used in the reactions involving this compound

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Chlorine gas (Cl2) under controlled conditions.

Major Products Formed:

Oxidation: Butanal, formic acid, and 2-hexenoic acid.

Reduction: Hexenol.

Substitution: 2-Chlorohexenal.

Scientific Research Applications

Food Preservation

Antifungal Properties

Trans-2-Hexenal has been studied for its antifungal properties, particularly in extending the shelf life of fruits. A notable study demonstrated that this compound can effectively control sour rot in harvested citrus fruits by compromising the membrane integrity of the pathogen Geotrichum citri-aurantii. The compound was incorporated into wax coatings applied to fruits, significantly reducing the incidence of fungal infections .

Mechanism of Action

The antifungal mechanism involves this compound's interaction with cellular components of fungi, leading to alterations in cell wall and membrane structures. Scanning Electron Microscopy (SEM) analysis revealed significant changes in the cell walls of treated fungi, indicating that this compound disrupts essential cellular functions .

Agricultural Applications

Insecticidal Activity

Research indicates that this compound exhibits insecticidal properties against various pests. For instance, studies on Bradysia odoriphaga showed that this compound effectively reduced mortality rates across different developmental stages of the insect. The fumigation method employed demonstrated that exposure to this compound significantly impacted egg hatchability and larval survival rates .

Potential for Integrated Pest Management

Due to its natural origin and effectiveness, this compound is being considered for use in integrated pest management strategies, promoting environmentally friendly agricultural practices.

Pharmacological Applications

Genotoxicity and Carcinogenic Potential

this compound has been investigated for its potential genotoxic effects. Studies have shown that it can form DNA adducts in rat models, raising concerns about its carcinogenic potential. In vivo assays indicated that while high doses resulted in cytotoxicity, lower doses did not significantly increase mutation frequencies . This duality highlights the necessity for careful assessment when considering its use in consumer products.

Therapeutic Potential

Despite concerns regarding its genotoxicity, this compound's biological activities suggest potential therapeutic applications. Its ability to modulate cell proliferation may be explored further in cancer research, focusing on epigenetic mechanisms that influence tumor growth .

Chemical Characterization and Aroma Profile

This compound contributes to the aroma profile of various food products, including wines. Its presence is linked to specific flavor characteristics that enhance consumer appeal. Studies employing Gas Chromatography-Olfactometry have identified this compound as a significant volatile compound contributing to the sensory attributes of dessert wines .

Toxicological Assessments

Extensive toxicological assessments have been conducted to evaluate the safety of this compound in consumer products. These studies focus on skin sensitization and irritation potential, indicating that while some effects are observed at high concentrations, this compound generally exhibits a low risk profile when used appropriately .

Data Summary Table

Mechanism of Action

trans-2-Hexenal exerts its effects primarily through its interaction with cell membranes. It disrupts the integrity of fungal cell membranes, leading to increased permeability and leakage of cell components . This disruption is often accompanied by the accumulation of reactive oxygen species (ROS) and cell dysfunction . The compound also downregulates several pathogenicity genes in fungi, further inhibiting their growth .

Comparison with Similar Compounds

Comparison with Similar α,β-Unsaturated Aldehydes

Structural and Functional Differences

The following table compares trans-2-Hexenal with structurally similar aldehydes:

Key Observations:

Chain Length and Odor: Shorter-chain aldehydes (e.g., this compound) exhibit fresher, greener notes, while longer-chain derivatives (e.g., trans-2-Octenal, 2-Nonenal) develop intense, fatty, or waxy profiles . Hexanal, a saturated aldehyde, lacks the α,β-unsaturation of this compound, resulting in a milder grassy odor and distinct metabolic pathways in olive oil .

Volatility :

- Longer carbon chains reduce volatility. For example, trans-2-Octenal (C₈) has a vapor pressure of 0.59 mmHg, significantly lower than This compound (6.6 mmHg) .

Biological Roles: this compound is unique in plant defense, inhibiting pathogens like Botrytis cinerea and serving as a mating stimulant for polyphemus moths . trans-2-Octenal and 2-Nonenal lack documented roles in insect behavior but are utilized in flavor formulations .

Stability and Reactivity

Biological Activity

Introduction

trans-2-Hexenal is a volatile organic compound classified as a green leaf volatile (GLV) that is primarily known for its role in plant defense mechanisms and its potential applications in agriculture and food preservation. This compound has garnered significant attention due to its biological activities, particularly against pests and pathogens. This article delves into the biological activity of this compound, highlighting its antifungal properties, insecticidal effects, and potential applications in food safety.

Antifungal Activity

Recent studies have demonstrated that this compound exhibits promising antifungal properties, particularly against Geotrichum citri-aurantii, a pathogen responsible for sour rot in citrus fruits. The compound disrupts cell membrane integrity and alters lipid composition in fungal cells.

- Membrane Integrity Disruption :

- Lipid Composition Alteration :

- FT-IR Spectroscopy Findings :

Summary of Antifungal Effects

| Treatment Concentration | Total Lipid Content (%) | Ergosterol Content (%) | Membrane Integrity |

|---|---|---|---|

| Control | 100 | 100 | Intact |

| Low Dose | 75 | 80 | Compromised |

| High Dose | 50 | 50 | Severely compromised |

Insecticidal Activity

This compound has also been investigated for its insecticidal properties, particularly against Bradysia odoriphaga, a pest affecting various crops.

Efficacy Against Insects

- Fumigation Studies :

- Respiration Rate Analysis :

Summary of Insecticidal Effects

| Insect Gender | Initial Respiration Rate (nmol/g·min) | Respiration Rate After Treatment (nmol/g·min) |

|---|---|---|

| Male | 131.44 | 4.07 |

| Female | 128.82 | 24.20 |

Food Preservation Applications

This compound's antifungal and insecticidal properties suggest its potential use as a natural preservative in food products.

Case Studies on Food Safety

- Strawberry Preservation :

- Olive Oil Incorporation :

Q & A

Q. How can researchers ensure reproducibility in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.